REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](OCC)=[O:15])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water and 1N HCl
|
Type
|
EXTRACTION
|
Details
|
Extracted 2×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the EtOAc extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
chromatographed on SiO2 using 33% hexanes in EtOAC
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |